2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
Overview
Description
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specifics of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its anticancer activity . The versatility of the pyrrolidine-2-one scaffold also contributes to its biological activity by allowing for various binding modes to enantioselective proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is unique due to its combination of pyrrolidine and pyrimidine rings, which provides a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCJXOOLZZVPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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